Nalidixic acid is a synthetic antibiotic belonging to the quinolone class, specifically classified as a 1,8-naphthyridine derivative. Its chemical formula is and it has a molar mass of approximately 232.24 g/mol. First introduced clinically in 1967, nalidixic acid was primarily used to treat urinary tract infections caused by susceptible Gram-negative bacteria, including Escherichia coli, Proteus, and Klebsiella species. Despite its historical significance, its clinical use has diminished due to the emergence of more effective and less toxic alternatives .
Nalidixic acid acts as a bacterial DNA gyrase inhibitor. DNA gyrase is an enzyme crucial for bacterial DNA replication. Nalidixic acid binds to the A subunit of gyrase, preventing it from introducing supercoils into the DNA molecule, a necessary step for replication []. This ultimately halts bacterial growth and, in higher concentrations, leads to cell death [].
Nalidixic acid exhibits notable chemical reactivity, particularly in the presence of various solvents. For instance, when dissolved in mixed solvent systems such as acetone-water or methanol-water, nalidixic acid demonstrates shifts in its UV absorption spectrum due to interactions with solvent molecules. This behavior is attributed to the formation of hydrogen bonds, which influence its solubility and absorption characteristics . Additionally, nalidixic acid can undergo photo
The primary mechanism of action of nalidixic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria. By binding to these enzymes, nalidixic acid disrupts the supercoiling of DNA, leading to the formation of cleavage complexes that ultimately inhibit bacterial growth. At lower concentrations, it exhibits bacteriostatic properties (inhibiting growth), while at higher concentrations, it becomes bactericidal (killing bacteria) . Nalidixic acid is particularly effective against Gram-negative bacteria but has limited activity against Gram-positive organisms .
Nalidixic acid can be synthesized through various methods. One common approach involves the reaction of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate under specific conditions to yield substituted products that can be further processed into nalidixic acid . The synthesis typically requires careful control of temperature and reaction time to ensure optimal yield and purity.
Nalidixic acid's interaction with various biological molecules has been extensively studied. Its active metabolite, hydroxynalidixic acid, binds reversibly to DNA, interfering with RNA synthesis and subsequently protein synthesis. This binding affinity highlights its role as an effective antibacterial agent . Furthermore, studies have indicated that nalidixic acid can interact with other drugs and substances, potentially influencing their pharmacokinetics and efficacy .
Several compounds share structural similarities with nalidixic acid and exhibit comparable antibacterial activity. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Spectrum of Activity | Unique Features |
|---|---|---|---|
| Ciprofloxacin | Fluoroquinolone | Broad-spectrum (Gram-positive & Gram-negative) | Enhanced potency and better bioavailability |
| Norfloxacin | Fluoroquinolone | Broad-spectrum | Improved activity against Gram-negative bacteria |
| Ofloxacin | Fluoroquinolone | Broad-spectrum | Higher efficacy against resistant strains |
| Levofloxacin | Fluoroquinolone | Broad-spectrum | S-enantiomer of ofloxacin; increased potency |
| Moxifloxacin | Fluoroquinolone | Broad-spectrum | Enhanced activity against anaerobes |
While all these compounds target bacterial DNA replication similarly by inhibiting topoisomerases, nalidixic acid is unique due to its specific structure as a naphthyridine derivative rather than a fluoroquinolone. This structural difference contributes to its distinct pharmacological profile and limited clinical application compared to newer agents .
The mechanism of nalidixic acid action involves a sophisticated interaction with bacterial deoxyribonucleic acid gyrase, a type II topoisomerase essential for deoxyribonucleic acid replication and transcription. Contrary to early assumptions that quinolones directly bind to the gyrase enzyme, comprehensive research has revealed that nalidixic acid binds specifically to the deoxyribonucleic acid substrate rather than the protein components of the gyrase complex [1] [2].
The binding dynamics demonstrate several critical characteristics. The apparent dissociation constant for nalidixic acid binding to deoxyribonucleic acid is approximately 1 × 10⁻⁶ M, which correlates closely with its supercoiling inhibition constant [1]. This binding exhibits an extremely low molar ratio of only 4 × 10⁻⁴ nalidixic acid molecules per nucleotide, indicating highly specific binding sites on the deoxyribonucleic acid substrate [1] [2].
Table 1: Deoxyribonucleic Acid Gyrase Binding Dynamics
| Parameter | Value/Characteristic |
|---|---|
| Primary Target | Deoxyribonucleic acid (not gyrase protein) [1] |
| Binding Site | Deoxyribonucleic acid substrate [1] |
| Binding Affinity (Kd) | 1 × 10⁻⁶ M [1] |
| Molar Binding Ratio | 4 × 10⁻⁴ drug per nucleotide [1] |
| pH Optimum | pH 4.5-6.5 [1] |
| Salt Sensitivity | Inhibited at >100 mM KCl [1] |
| Metal Ion Requirement | Independent of Mg²⁺ [1] |
| Binding Type | Non-intercalative [1] |
| Deoxyribonucleic acid Preference | Single-stranded > Double-stranded [1] |
The binding interaction is non-intercalative and demonstrates preferential affinity for single-stranded deoxyribonucleic acid regions compared to double-stranded structures [1]. Environmental factors significantly influence binding efficiency, with optimal activity occurring at pH 4.5-6.5 and substantial reduction in binding at high salt concentrations exceeding 100 mM potassium chloride [1]. Notably, the binding process is independent of divalent metal ions such as magnesium, distinguishing it from some other topoisomerase inhibitors [1].
The enzyme inhibition mechanism involves the formation of a stable nalidixic acid-deoxyribonucleic acid-gyrase complex that traps the enzyme in a cleaved state [3]. This process prevents the normal strand-passing and resealing activities of deoxyribonucleic acid gyrase, ultimately blocking bacterial deoxyribonucleic acid replication [4]. The inhibition specifically targets the nicking-closing activity of the gyrase subunit responsible for releasing positive superhelical tension in deoxyribonucleic acid [3] [5].
Recent structural analyses have identified specific amino acid residues critical for drug-enzyme interaction. The active metabolite, hydroxynalidixic acid, demonstrates even stronger binding affinity to deoxyribonucleic acid, contributing significantly to the overall antibacterial activity [6]. Molecular modeling studies indicate that the binding involves coordinate bonding with metal ions and hydrogen bonding interactions with specific amino acid residues in the topoisomerase II enzyme complex [7].
Nalidixic acid exhibits pronounced selectivity in its antibacterial spectrum, demonstrating primary effectiveness against Gram-negative bacteria while showing limited activity against Gram-positive organisms [8] [9]. This selectivity pattern represents a fundamental characteristic that distinguishes nalidixic acid from later-generation fluoroquinolones.
Table 2: Bactericidal Activity Spectrum
| Bacterial Type | Activity Level | Minimum Inhibitory Concentration Range (μg/ml) |
|---|---|---|
| Gram-negative (general) | High [8] | 50-200 [8] |
| Escherichia coli | High [10] | 64-512 [10] |
| Enterobacteriaceae | High [8] | 50-200 [8] |
| Pseudomonas aeruginosa | Limited/Resistant [11] | >200 [11] |
| Gram-positive (general) | Limited [11] | >200 [11] |
| Bacillus subtilis | Moderate [12] | 25 [12] |
| Staphylococcus aureus | Limited [11] | >200 [11] |
| Anaerobic bacteria | Resistant [11] | No activity [11] |
| Mycobacteria | Resistant [11] | No activity [11] |
Against Gram-negative bacteria, nalidixic acid demonstrates optimal bactericidal activity at concentrations between 50-200 μg/ml [8] [9]. The most susceptible organisms include members of the Enterobacteriaceae family, particularly Escherichia coli, Proteus species, Shigella, Enterobacter, and Klebsiella [5] [8]. Clinical isolates of these organisms typically exhibit minimum inhibitory concentrations ranging from 64-512 μg/ml for nalidixic acid-resistant strains [10].
The bactericidal mechanism against Gram-negative bacteria involves selective inhibition of deoxyribonucleic acid synthesis without immediate effects on ribonucleic acid or protein synthesis at therapeutic concentrations [8] [9]. This selectivity creates the characteristic concentration-dependent paradox where higher concentrations of nalidixic acid become bacteriostatic rather than bactericidal due to concurrent inhibition of ribonucleic acid and protein synthesis [8] [9].
Gram-positive bacteria demonstrate significantly reduced susceptibility to nalidixic acid [11] [13]. However, Bacillus subtilis represents a notable exception, showing moderate susceptibility with bactericidal activity at 25 μg/ml [12]. The mechanism of action against Bacillus subtilis involves selective deoxyribonucleic acid synthesis inhibition similar to that observed in Gram-negative bacteria, accompanied by characteristic morphological changes including cell elongation and development of Gram-negative staining areas [12].
The limited activity against most Gram-positive bacteria, anaerobic organisms, and mycobacteria reflects structural and mechanistic differences in their deoxyribonucleic acid gyrase enzymes and cell envelope permeability characteristics [11] [13]. Staphylococcus aureus and other staphylococci typically require concentrations exceeding 200 μg/ml for growth inhibition, which approaches toxic levels for clinical use [11].
Pseudomonas aeruginosa demonstrates inherent resistance to nalidixic acid, with most strains requiring concentrations above 200 μg/ml for growth inhibition [11]. This resistance pattern contributed to the clinical limitation of nalidixic acid primarily to urinary tract infections where high local concentrations could be achieved [11] [14].
Bacterial resistance to nalidixic acid primarily develops through chromosomal mutations in the quinolone resistance-determining regions of the gyrA and gyrB genes, which encode the subunits of deoxyribonucleic acid gyrase [10] [15]. These mutations create amino acid substitutions that reduce the binding affinity of the drug-deoxyribonucleic acid complex to the gyrase enzyme, thereby conferring resistance.
Table 3: Resistance Mutations in gyrA/gyrB Genes
| Gene | Position | Common Substitution | Resistance Level | Frequency |
|---|---|---|---|---|
| gyrA | Ser-83 | Ser83Leu/Phe/Tyr [10] | High [10] | Very Common [10] |
| gyrA | Asp-87 | Asp87Gly/Asn/Tyr [10] | High [10] | Common [10] |
| gyrA | Ala-51 | Ala51Val [16] | Moderate [16] | Rare [16] |
| gyrA | Gly-81 | Gly81Asp [17] | Low [17] | Rare [17] |
| gyrA | Asp-82 | Asp82Gly [17] | Low [17] | Rare [17] |
| gyrB | Asp-500 | Asp500Ala [15] | Low [15] | Uncommon [15] |
| gyrB | Asn-538 | Asn538Asp/Thr [15] | Moderate [15] | Common [15] |
| gyrB | Thr-539 | Thr539Pro [15] | Low [15] | Uncommon [15] |
| gyrB | Glu-540 | Glu540Val [15] | High [15] | Uncommon [15] |
The most frequently encountered resistance mutations occur in the gyrA gene, particularly at positions 83 and 87 [10] [18]. Serine-83 represents the primary hotspot for resistance development, with substitutions to leucine, phenylalanine, or tyrosine conferring high-level resistance to nalidixic acid [10] [19] [20]. These mutations typically result in minimum inhibitory concentrations of 64-512 μg/ml compared to 4-32 μg/ml in susceptible strains [10].
Aspartic acid-87 substitutions constitute the second most common resistance mechanism in gyrA [10] [20]. Mutations changing Asp-87 to glycine, asparagine, or tyrosine also confer high-level resistance [10] [19]. The combination of mutations at both positions 83 and 87 can result in extremely high resistance levels, often exceeding 512 μg/ml [10].
Less common gyrA mutations include substitutions at positions 51, 81, and 82 [16] [17]. The Ala-51 to valine substitution confers moderate resistance while maintaining thermotolerance properties in some bacterial strains [16]. Double mutations involving Gly-81 to aspartic acid and Asp-82 to glycine create synergistic effects, with the combination producing higher resistance levels than either mutation alone [17].
Resistance mutations in the gyrB gene occur less frequently but can contribute significantly to overall quinolone resistance [15]. The quinolone resistance-determining region in gyrB spans positions 500-540, with hotspots particularly concentrated around residues 538-540 [15]. Approximately 78% of gyrB substitutions implicated in fluoroquinolone resistance occur within this narrow hotspot region [15].
The Asn-538 position represents the most common gyrB mutation site, with substitutions to aspartic acid or threonine conferring moderate resistance levels [15]. The Glu-540 to valine substitution produces high-level resistance comparable to major gyrA mutations [15]. Mutations at Asp-500 and Thr-539 typically result in lower resistance levels but can contribute to overall quinolone tolerance [15].
The resistance development pattern follows a stepwise process, with initial low-level resistance often progressing through acquisition of additional mutations [10] [15]. Clinical isolates frequently harbor multiple mutations across both gyrA and gyrB genes, resulting in cross-resistance to multiple quinolone antibiotics [10] [18]. The stability of these mutations varies, with some conferring fitness costs that may limit their persistence in the absence of selective pressure [17].
The development of fluoroquinolones represented a dramatic improvement in antimicrobial potency and spectrum compared to nalidixic acid, with contemporary quinolones demonstrating 4-fold to 100-fold greater activity against susceptible bacterial pathogens [21] [22] [23]. This enhanced efficacy results from structural modifications that improve deoxyribonucleic acid binding affinity and cellular penetration.
Table 4: Comparative Efficacy Against Contemporary Quinolones
| Quinolone | E. coli Minimum Inhibitory Concentration (mg/L) | Gram-positive Activity | Pseudomonas Activity | Potency vs. Nalidixic Acid |
|---|---|---|---|---|
| Nalidixic acid | 16-128 [21] | Limited [21] | Resistant [21] | 1× [21] |
| Norfloxacin | 0.03-16 [22] | Moderate [22] | Moderate [22] | 4-8× [22] |
| Ciprofloxacin | 0.002-2 [22] | Good [22] | Excellent [22] | 100× [22] |
| Ofloxacin | 0.06-2 [24] | Good [24] | Good [24] | 16-32× [24] |
| Enoxacin | 0.008-32 [24] | Moderate [24] | Moderate [24] | 8-16× [24] |
| Pefloxacin | 0.5-4 [24] | Good [24] | Moderate [24] | 16-32× [24] |
Ciprofloxacin demonstrates the most dramatic improvement over nalidixic acid, exhibiting approximately 100-fold greater potency against Enterobacteriaceae [22] [23]. Against Escherichia coli, ciprofloxacin minimum inhibitory concentrations range from 0.002-2 mg/L compared to 16-128 mg/L for nalidixic acid [22] [25]. This enhanced activity extends to previously resistant organisms, including Pseudomonas aeruginosa, where ciprofloxacin achieves excellent activity while nalidixic acid remains ineffective [22] [24].
Norfloxacin, as the first clinically successful fluoroquinolone, provides 4-8-fold improved potency over nalidixic acid [22] [23]. Its activity spectrum remains primarily focused on Gram-negative bacteria, similar to nalidixic acid, but with significantly lower minimum inhibitory concentrations [22] [25]. Against most Enterobacteriaceae, norfloxacin achieves minimum inhibitory concentrations of 0.03-16 mg/L, representing substantial clinical improvement [22].
The second-generation fluoroquinolones, including ofloxacin and pefloxacin, demonstrate 16-32-fold enhanced potency compared to nalidixic acid [24] [26]. These agents exhibit expanded activity against Gram-positive bacteria, a significant limitation of nalidixic acid [24] [27]. Ofloxacin achieves minimum inhibitory concentrations of 0.06-2 mg/L against Escherichia coli while maintaining good activity against Pseudomonas aeruginosa [24].
Enoxacin provides intermediate improvement with 8-16-fold enhanced potency over nalidixic acid [24]. Its activity profile resembles norfloxacin but with slightly improved Gram-positive coverage [24] [25]. The minimum inhibitory concentration range of 0.008-32 mg/L against Escherichia coli demonstrates significant variability depending on resistance patterns [24].
Cross-resistance patterns between nalidixic acid and fluoroquinolones follow predictable patterns based on target site mutations [21] [23]. Strains resistant to nalidixic acid through gyrA mutations typically demonstrate reduced susceptibility to fluoroquinolones, although therapeutic concentrations may still be achieved with the more potent agents [10] [22]. However, strains with multiple mutations affecting both gyrA and gyrB often exhibit resistance to multiple quinolone generations [15] [18].
The bactericidal activity of fluoroquinolones occurs at concentrations 1-4 times the minimum inhibitory concentration, compared to much higher ratios required for nalidixic acid [21] [25]. This improved bactericidal efficiency translates to enhanced clinical effectiveness and reduced potential for resistance development during therapy [23] [26].
Irritant;Health Hazard